molecular formula C12H12ClFO3 B1343590 Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate CAS No. 951886-19-4

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate

Cat. No.: B1343590
CAS No.: 951886-19-4
M. Wt: 258.67 g/mol
InChI Key: QPBLTAKBFOBUNM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate can be achieved through various synthetic routes. One common method involves the esterification of 4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid . Another approach includes the use of diastereomeric mixtures and subsequent recrystallization to obtain the desired isomer with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. Enzymatic kinetic resolution using lipase has also been explored as a practical method for the industrial synthesis of optically active forms of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it can inhibit the production of proinflammatory cytokines by interfering with Toll-like receptor 4 (TLR4) signaling pathways. This inhibition is achieved through the suppression of intracellular signaling cascades, leading to reduced cytokine production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate TLR4 signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBLTAKBFOBUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253858
Record name Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-19-4
Record name Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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